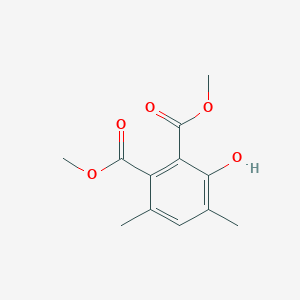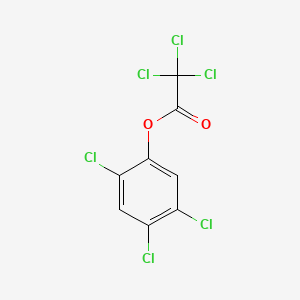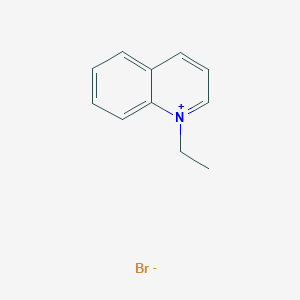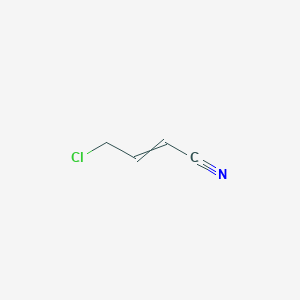![molecular formula C13H24O B14699224 1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane CAS No. 18344-40-6](/img/structure/B14699224.png)
1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with isopropanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce various substituted bicyclic compounds.
Scientific Research Applications
1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific enzyme and conditions .
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol:
Isobornyl acetate: An ester derivative with an acetate group instead of the isopropoxy group
Uniqueness
1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is unique due to its isopropoxy group, which imparts different chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
18344-40-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H24O/c1-9(2)14-11-8-10-6-7-13(11,5)12(10,3)4/h9-11H,6-8H2,1-5H3 |
InChI Key |
LYYUOFVMXSNALH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


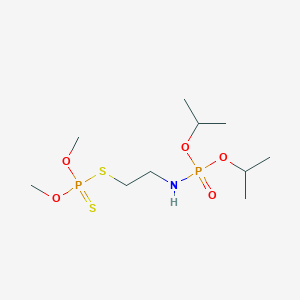
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
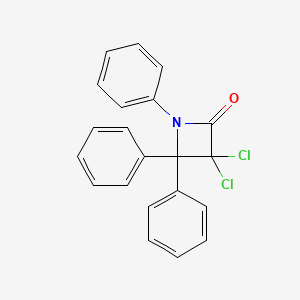

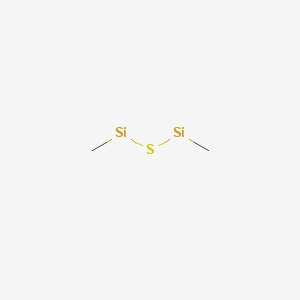
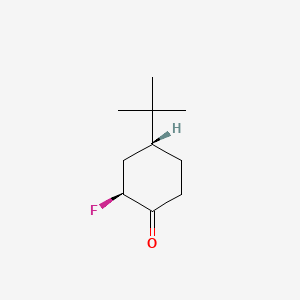

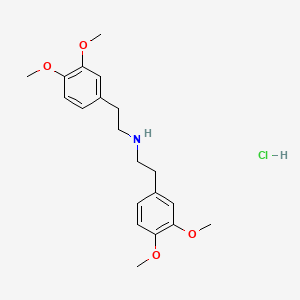
![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)

